

Spectroscopic Profile of (7R)-7-Propan-2-yloxepan-2-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(7R)-7-Propan-2-yloxepan-2-one	
Cat. No.:	B067224	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

(7R)-7-Propan-2-yloxepan-2-one is a chiral lactone with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and structural elucidation in various research and development settings. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for this compound.

Spectroscopic Data Summary

Due to the specific stereochemistry and substitution pattern of **(7R)-7-Propan-2-yloxepan-2-one**, its spectroscopic data is highly characteristic. The following tables summarize the predicted and experimentally observed spectral data for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.80 - 4.70	m	1H	H-7
~3.70 - 3.60	m	1H	CH (isopropyl)
~2.60 - 2.40	m	2H	H-6
~1.90 - 1.60	m	6H	H-3, H-4, H-5
~1.20	d	6H	CH₃ (isopropyl)

¹³C NMR (Carbon NMR) Data

Chemical Shift (ppm)	Assignment
~175.0	C-2 (C=O)
~80.0	C-7
~70.0	CH (isopropyl)
~35.0 - 20.0	C-3, C-4, C-5, C-6
~23.0	CH₃ (isopropyl)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2970 - 2850	Strong	C-H stretch (alkane)
~1735	Strong	C=O stretch (lactone)
~1250 - 1050	Strong	C-O stretch (ether and ester)

Mass Spectrometry (MS)



m/z	Interpretation
[M+H]+	Molecular ion peak
[M+Na]+	Sodium adduct
Fragments	Corresponding to loss of isopropoxy group, etc.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial. The following are generalized experimental protocols for the characterization of **(7R)-7-Propan-2-yloxepan-2-one**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: spectral width of 200-220 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C, relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and



referencing to the solvent peak.

IR Spectroscopy

- Sample Preparation:
 - Neat (liquid): Place a drop of the neat liquid between two KBr or NaCl plates.
 - Thin Film (solid): Dissolve the solid in a volatile solvent, cast a film on a KBr or NaCl plate, and allow the solvent to evaporate.
 - KBr Pellet (solid): Grind a small amount of the solid with dry KBr powder and press into a thin pellet.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
- Acquisition:
 - Record a background spectrum of the empty sample holder or pure KBr pellet.
 - Record the sample spectrum over the range of 4000-400 cm⁻¹.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
- Ionization Method: Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule, often yielding the protonated molecular ion [M+H]+.
- Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or Orbitrap, depending on the required mass accuracy and resolution.

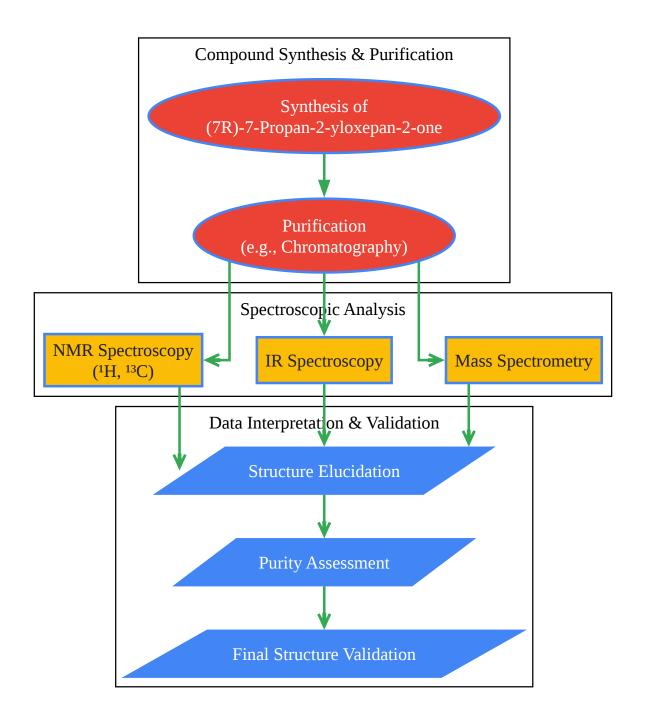


- Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a relevant m/z range.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(7R)-7-Propan-2-yloxepan-2-one**.





Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

• To cite this document: BenchChem. [Spectroscopic Profile of (7R)-7-Propan-2-yloxepan-2-one: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b067224#7r-7-propan-2-yloxepan-2-one-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com